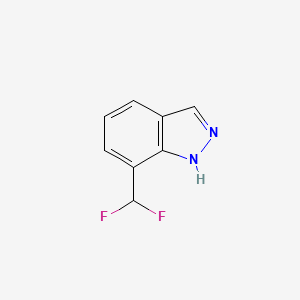

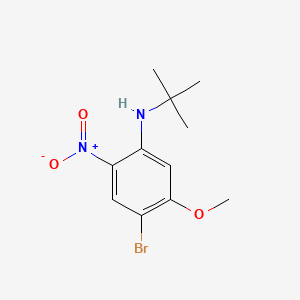

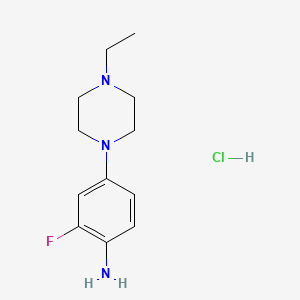

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of aniline, a common aromatic amine, and is an important building block for many organic compounds. This compound is used in a variety of laboratory experiments, including those involving biochemistry and physiology.

Scientific Research Applications

Hetero-Cope Rearrangement and Synthesis of Water-Soluble Nitroxide

The compound was involved in a Hetero-Cope rearrangement process, leading to the synthesis of a highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This nitroxide is noted for its exceptional persistence in water at pH 1, indicating potential applications in stable free radical chemistry or as a persistent tracer in aqueous environments (Marx & Rassat, 2002).

Aminolysis in Pyrimidine Chemistry

In pyrimidine chemistry, the compound contributed to the aminolysis process of substituted methoxy- and methylthio-pyrimidines. The study highlighted the mild deactivation and profound activation effects of various substituents, providing valuable insights into the reactivity and potential applications of pyrimidine derivatives in medicinal and synthetic chemistry (Brown & Forster, 1966).

Synthesis of Biologically Active Intermediates

The compound served as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). The synthesis process involved acylation, nucleophilic substitution, and reduction, highlighting its role in the production of complex pharmaceutical agents (Zhao et al., 2017).

Synthesis of Phenazine Derivatives and Cytotoxicity Studies

The compound was used in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. The synthesized compounds underwent cytotoxicity assays on human colon adenocarcinoma cell lines, indicating their potential applications in cancer research and treatment (Ręka et al., 2023).

Synthesis of Highly Strained Nitroxides

It played a role in the synthesis of highly strained nitroxides, which are valuable in biophysics and biomedical research due to their resistance to reduction and stable free radical properties. These properties are crucial for molecular probes and labels in various scientific applications (Zhurko et al., 2020).

properties

IUPAC Name |

4-bromo-N-tert-butyl-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)13-8-6-10(17-4)7(12)5-9(8)14(15)16/h5-6,13H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDLRMZYHRZKOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681500 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | |

CAS RN |

1261988-45-7 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)